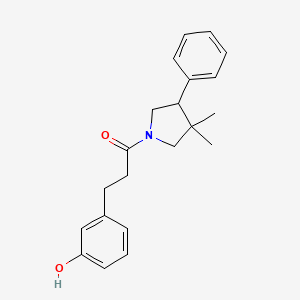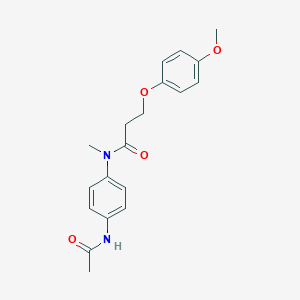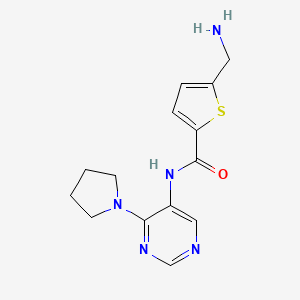![molecular formula C11H15N7 B7435357 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7435357.png)
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. It was first synthesized by Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies.
Mecanismo De Acción
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine inhibits the activity of BTK by binding to the enzyme's active site. This prevents BTK from phosphorylating downstream targets, such as phospholipase Cγ2 (PLCγ2), which are necessary for B-cell survival and proliferation. By inhibiting BTK activity, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine induces apoptosis (cell death) in B-cells and inhibits their proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK). These kinases are also involved in the survival and proliferation of lymphocytes, suggesting that 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine may have broader effects on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine is its specificity for BTK, which reduces the risk of off-target effects. Additionally, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has shown promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of B-cell malignancies. However, like all experimental drugs, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has limitations. For example, its efficacy and safety in humans have not yet been fully established, and additional studies are needed to determine the optimal dosing and administration schedule.
Direcciones Futuras
There are several potential future directions for research on 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine. One area of interest is the development of combination therapies that include 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine and other drugs that target B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine, as well as its long-term safety and efficacy in humans. Finally, researchers may explore the potential use of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine in other diseases that involve dysregulated B-cell activity, such as autoimmune disorders.
Métodos De Síntesis
The synthesis of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with sodium azide to form 4-azido-6-(trifluoromethyl)pyrimidine. This compound is then reacted with 1-(4-bromophenyl)piperidine to form 6-(4-bromophenyl)-4-azido-pyrimidine. Finally, the compound is reduced with palladium on carbon to yield 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine.
Aplicaciones Científicas De Investigación
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has been studied for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that is essential for the survival and proliferation of B-cells.
Propiedades
IUPAC Name |
6-[4-(triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7/c12-10-7-11(14-8-13-10)17-4-1-9(2-5-17)18-6-3-15-16-18/h3,6-9H,1-2,4-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYGESJHWYXNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C3=NC=NC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435275.png)
![5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435282.png)

![2-methyl-2-phenoxy-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435294.png)
![2-[1-[2-Cyano-4-fluoro-5-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7435299.png)
![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)



![tert-butyl N-[[4-[(1R,2R)-2-tert-butylcyclopropyl]-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7435342.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)

![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)
